molecular formula C23H30N2O5S B11130145 1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-3-carboxamide

1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-3-carboxamide

Cat. No.: B11130145
M. Wt: 446.6 g/mol
InChI Key: QMDYAHKJMJHKPJ-UHFFFAOYSA-N
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Description

1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, sulfonyl group, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with piperidine-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-3-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H30N2O5S

Molecular Weight

446.6 g/mol

IUPAC Name

1-(4-methoxy-3-methylphenyl)sulfonyl-N-[2-(4-methoxyphenyl)ethyl]piperidine-3-carboxamide

InChI

InChI=1S/C23H30N2O5S/c1-17-15-21(10-11-22(17)30-3)31(27,28)25-14-4-5-19(16-25)23(26)24-13-12-18-6-8-20(29-2)9-7-18/h6-11,15,19H,4-5,12-14,16H2,1-3H3,(H,24,26)

InChI Key

QMDYAHKJMJHKPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCCC3=CC=C(C=C3)OC)OC

Origin of Product

United States

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